2,7-Diazaspiro[4.5]decane - 40865-50-7

2,7-Diazaspiro[4.5]decane

Catalog Number: EVT-395067
CAS Number: 40865-50-7
Molecular Formula: C8H16N2
Molecular Weight: 140.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“2,7-Diazaspiro[4.5]decane” is a chemical compound with the molecular formula C8H16N2 . It is also known as 7-methyl-2,7-diazaspiro[4.5]decane . The compound has a molecular weight of 154.26 .


Synthesis Analysis

The synthesis of diazaspiro[4.5]decane scaffolds involves a domino reaction that forms three carbon-carbon bonds. This process involves highly regioselective C-C coupling and spiro scaffold steps . Another synthesis method involves the reduction of 3,3-disubstituted derivatives .


Molecular Structure Analysis

The molecular structure of “2,7-Diazaspiro[4.5]decane” consists of two nitrogen atoms and eight carbon atoms forming a spirocyclic structure . The compound has an average mass of 140.226 Da and a monoisotopic mass of 140.131348 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,7-Diazaspiro[4.5]decane” include a density of 1.0±0.1 g/cm3, a boiling point of 228.9±8.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . The compound also has an enthalpy of vaporization of 46.6±3.0 kJ/mol, a flash point of 113.0±10.2 °C, and an index of refraction of 1.519 .

Synthesis Analysis
  • Nitrile Lithiation/Alkylation: This method involves the formation of a lithium enolate from a suitable nitrile, followed by alkylation with an appropriate electrophile to build the spirocyclic ring system []. This approach allows for the introduction of various substituents at specific positions of the spirocycle.
  • 1,4-Addition and Cyclization: Another strategy involves the 1,4-addition of nitroalkanes to α,β-unsaturated carbonyl compounds, followed by reduction and intramolecular cyclization to construct the 2,7-diazaspiro[4.5]decane scaffold []. This method provides access to a diverse range of substituted derivatives.
  • Palladium-Catalyzed Domino Reaction: A one-pot synthesis of diazaspiro[4.5]decanes with exocyclic double bonds has been reported using a palladium-catalyzed domino reaction of unactivated yne-en-ynes with substituted aryl halides []. This approach enables the rapid assembly of complex spirocyclic structures from readily available starting materials.
  • Ring-Closing Metathesis (RCM): RCM has also been employed for the synthesis of 2,7-diazaspiro[4.5]decane derivatives, particularly those containing exocyclic double bonds [, ]. This method allows for the formation of the spirocyclic ring system through a metathesis reaction between two olefinic partners.
Molecular Structure Analysis
  • X-ray crystallography: Crystallographic studies have revealed the conformational preferences and intermolecular interactions of various 2,7-diazaspiro[4.5]decane derivatives [, , , , , , , , , , , , , , , , ]. These studies have provided insights into the spatial arrangements of atoms within the molecule and their influence on crystal packing.
  • NMR Spectroscopy: NMR techniques like 1H, 13C, 15N, and 17O NMR have been extensively utilized to determine the relative configuration, conformational analysis, and tautomeric equilibria of 2,7-diazaspiro[4.5]decane derivatives [, ].
Mechanism of Action

The mechanism of action of 2,7-diazaspiro[4.5]decane derivatives varies depending on the specific target and the nature of the substituents. For instance, (R)-2-(3,4-dichlorobenzyl)-N-(4-methylbenzyl)-2,7-diazaspiro(4.5)decane-7-carboxamide, an IRE1α-selective kinase inhibitor, disrupts the RNase activity of IRE1α by inducing conformational changes that separate the RNase domains [].

Physical and Chemical Properties Analysis
  • Lipophilicity: The lipophilicity of these compounds, often represented by the partition coefficient (logP) or distribution coefficient (logD), can influence their solubility, membrane permeability, and ultimately, their pharmacokinetic profile. Modifications to the substituents on the 2,7-diazaspiro[4.5]decane core can modulate lipophilicity to achieve desired properties [].
  • Hydrogen Bonding: The presence of nitrogen atoms and carbonyl groups in certain derivatives allows for hydrogen bonding interactions, which can influence their solubility, crystal packing, and interactions with biological targets [, , ].
  • Conformation: The spirocyclic nature of these compounds imposes conformational constraints, potentially influencing their binding affinity and selectivity for specific targets. Studies have investigated the conformational preferences of different derivatives to understand their structure-activity relationships [, , ].
Applications
  • Medicinal Chemistry: 2,7-Diazaspiro[4.5]decane derivatives have shown potential in various therapeutic areas:
    • Antiviral Agents: Compounds containing this scaffold have shown inhibitory activity against HIV-1 reverse transcriptase, making them potential candidates for the development of anti-HIV drugs [].
    • Pulmonary Hypertension: Certain derivatives have demonstrated efficacy in reducing pulmonary arterial pressure and vascular remodeling in rat models of pulmonary hypertension, suggesting potential for treating this condition [].
    • Muscarinic Agonists: Studies have explored 2,8-diazaspiro[4.5]decane-1,3-diones as muscarinic agonists for potential applications in Alzheimer's disease treatment [, ].
    • Glycoprotein IIb-IIIa Antagonists: 2,8-Diazaspiro[4.5]decanes have been investigated as orally active antagonists of glycoprotein IIb-IIIa, a target for antiplatelet drugs used in cardiovascular diseases [].
  • Materials Science: The unique structural features of 2,7-diazaspiro[4.5]decane make it an attractive scaffold for developing advanced materials:
    • Supramolecular Chemistry: Studies have explored the self-assembly of cyclohexane-5-spirohydantoin derivatives, highlighting their potential for creating supramolecular architectures [, , ]. These architectures, based on hydrogen bonding and other non-covalent interactions, have potential applications in materials science, including drug delivery and sensing.
    • Liquid Crystals: Certain derivatives have been shown to exhibit liquid crystalline properties, expanding their potential applications in areas like display technologies and sensors [].

(R)-2-(3,4-Dichlorobenzyl)-N-(4-methylbenzyl)-2,7-diazaspiro(4.5)decane-7-carboxamide

    Compound Description: This compound is a novel, selective kinase inhibitor of IRE1α. It demonstrates inhibitory activity against both the kinase and RNase activities of IRE1α []. The mechanism of action involves interaction with catalytic residues, displacement of the kinase activation loop, and ultimately disruption of the RNase domain dimer interface [].

    Relevance: This compound shares the core 2,7-Diazaspiro[4.5]decane structure. The core structure is modified with a carboxamide substituent at the 7-position and a complex 2-(3,4-dichlorobenzyl)-N-(4-methylbenzyl) substituent at the 2-position [].

2,8-Diazaspiro[4.5]decane-1,3-dione

    Compound Description: This compound serves as a central scaffold in the development of muscarinic agonists []. Derivatives of this compound, particularly those with 2-alkoxy substitutions, exhibit affinity for muscarinic receptors and have shown potential in reversing scopolamine-induced memory impairment in mice [].

    Relevance: This compound is structurally analogous to 2,7-Diazaspiro[4.5]decane, differing in the position of one nitrogen atom in the diazaspiro ring system. Both compounds share a similar core structure and belong to the same class of diazaspiro[4.5]decane derivatives [].

1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

    Compound Description: This compound is an example of an N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-dione, which represents a privileged class of heterocyclic scaffolds with potential pharmacological applications [].

    Relevance: This compound shares the core diazaspiro[4.5]decane structure with 2,7-Diazaspiro[4.5]decane. The key difference lies in the presence of a hydantoin (imidazolidine-2,4-dione) moiety fused to the diazaspiro ring system and a phenyl substituent at the 8-position [].

6-Aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones

    Compound Description: This series of compounds was synthesized and evaluated for their anticonvulsant potential []. Some compounds within this series exhibited significant anticonvulsant activity in various animal models, with some displaying higher potency compared to reference drugs like phenobarbital, ethosuximide, and diphenylhydantoin [].

    Relevance: These compounds are structurally related to 2,7-Diazaspiro[4.5]decane through the diazaspiro[4.5]decane core. The variations arise from the introduction of aryl and various substituents at the 6- and 9-positions, respectively, and the presence of a cyclic urea moiety (8,10-dione) [].

2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione (RS86)

    Compound Description: This compound, known as RS86, is a putative M1 agonist. It serves as a lead compound for the development of spirooxazolidine-2,4-dione derivatives as potential therapeutic agents for dementia [].

    Relevance: This compound is structurally related to 2,7-Diazaspiro[4.5]decane, sharing the diazaspiro[4.5]decane core. The variations stem from the presence of a hydantoin (1,3-dione) moiety fused to the diazaspiro ring system, an ethyl substituent at the 2-position, and a methyl substituent at the 8-position [].

(8S)-8-hydroxymethyl-6,9-diazaspiro[4.5]decane-7,10-dione

    Compound Description: This compound is a spirocyclic dipeptide. Its crystal structure reveals a flattened boat conformation of the piperazinedione ring and a perpendicular orientation of the five-membered ring [].

    Relevance: This compound is structurally related to 2,7-Diazaspiro[4.5]decane through the presence of the diazaspiro[4.5]decane core and the nitrogen atoms' relative positions. The key distinction lies in the presence of a cyclic urea moiety (7,10-dione) and a hydroxymethyl substituent at the 8-position [].

3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

    Compound Description: This compound belongs to the class of spirohydantoin derivatives. Its crystal structure is characterized by the coplanar arrangement of atoms in the hydantoin ring and stabilization through intermolecular N—H⋯O hydrogen bonds [].

Properties

CAS Number

40865-50-7

Product Name

2,7-Diazaspiro[4.5]decane

IUPAC Name

2,9-diazaspiro[4.5]decane

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

InChI

InChI=1S/C8H16N2/c1-2-8(6-9-4-1)3-5-10-7-8/h9-10H,1-7H2

InChI Key

SGLTYXRTDQXURA-UHFFFAOYSA-N

SMILES

C1CC2(CCNC2)CNC1

Canonical SMILES

C1CC2(CCNC2)CNC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.